molecular formula C21H23NO4 B558010 Fmoc-Leu-OH-15N CAS No. 200937-57-1

Fmoc-Leu-OH-15N

Cat. No. B558010
CAS RN: 200937-57-1
M. Wt: 354.4 g/mol
InChI Key: CBPJQFCAFFNICX-VIKCBUFNSA-N
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Description

Fmoc-Leu-OH-15N is a labeled variant of L-Leucine-N-FMOC . Leucine is an α-amino acid essential for humans . The compound has a molecular weight of 354.41 g/mol . The linear formula of Fmoc-Leu-OH-15N is (CH3)2CHCH2CH(15NH-Fmoc)CO2H .


Molecular Structure Analysis

The molecular structure of Fmoc-Leu-OH-15N can be represented by the SMILES string CC(C)CC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . The InChI representation is InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 .


Physical And Chemical Properties Analysis

Fmoc-Leu-OH-15N is a solid substance . The optical activity is [α]20/D -25°, c = 0.5 in DMF . The melting point is 152-156 °C (lit.) .

Scientific Research Applications

Peptide Synthesis

“Fmoc-Leu-OH-15N” is commonly used in the synthesis of various oligopeptides . It reacts with functionalized α-amino acid hydrochloride salts to form peptide bonds, which are the key linkages in proteins and peptides .

Synthesis of Natural Products

This compound has been used in the synthesis of sansalvamide A, a cyclic depsipeptide found in marine fungus . Sansalvamide A has shown potential as an anticancer agent, making “Fmoc-Leu-OH-15N” valuable in medicinal chemistry research .

Antibiotic Research

“Fmoc-Leu-OH-15N” is used in the synthesis of Streptocidin A−D, decapeptide antibiotics naturally found in Streptomyces sp. Tü 6071 . These antibiotics have potent antimicrobial properties, and their synthesis is crucial for studying their mechanisms of action .

Isotopic Labeling

“Fmoc-Leu-OH-15N” is an isotopically labeled compound, with the nitrogen atom replaced by its heavier isotope, nitrogen-15 . This makes it useful in various applications that require isotopic labeling, such as nuclear magnetic resonance (NMR) spectroscopy .

Biochemical Research

The isotopic labeling of “Fmoc-Leu-OH-15N” allows it to be used in biochemical research to trace the metabolic pathways of leucine, an essential amino acid . This can provide valuable insights into protein synthesis and degradation .

Disease Treatment Research

Isotopes, including “Fmoc-Leu-OH-15N”, are used in the treatment of various diseases . The specific pathways and interactions of these isotopically labeled compounds can provide valuable information for developing new treatments .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-VIKCBUFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583866
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Leu-OH-15N

CAS RN

200937-57-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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